molecular formula C28H19ClN4O2 B12686304 Benzoic acid, ((4-(2-(2-chlorophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide CAS No. 132785-09-2

Benzoic acid, ((4-(2-(2-chlorophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide

Cat. No.: B12686304
CAS No.: 132785-09-2
M. Wt: 478.9 g/mol
InChI Key: LIABSFGCZACZDP-UXHLAJHPSA-N
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Description

Benzoic acid, ((4-(2-(2-chlorophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a benzoic acid moiety linked to a quinazolinone structure through a phenylmethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, ((4-(2-(2-chlorophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which is then functionalized with a chlorophenyl group. The final step involves the condensation of the functionalized quinazolinone with benzoic acid hydrazide under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, ((4-(2-(2-chlorophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

Benzoic acid, ((4-(2-(2-chlorophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, ((4-(2-(2-chlorophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives such as:

Uniqueness

What sets benzoic acid, ((4-(2-(2-chlorophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential for targeted interactions in biological systems, making it a valuable compound for research and development .

Properties

CAS No.

132785-09-2

Molecular Formula

C28H19ClN4O2

Molecular Weight

478.9 g/mol

IUPAC Name

N-[(E)-[4-[2-(2-chlorophenyl)-4-oxoquinazolin-3-yl]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C28H19ClN4O2/c29-24-12-6-4-10-22(24)26-31-25-13-7-5-11-23(25)28(35)33(26)21-16-14-19(15-17-21)18-30-32-27(34)20-8-2-1-3-9-20/h1-18H,(H,32,34)/b30-18+

InChI Key

LIABSFGCZACZDP-UXHLAJHPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5Cl

Origin of Product

United States

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